Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl-
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Overview
Description
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- is a complex organic compound with a unique structure that includes an acetamide group, an allyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- typically involves multiple steps. One common method involves the alkoxylation of eugenol using the Williamson method, which produces a carboxylic acid. This carboxylic acid is then transformed into its methyl ester, which is further reacted with diethanolamine to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2-methoxyphenol: Another similar compound with potential biological activities.
Uniqueness
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2281-44-9 |
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Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C19H30N2O3/c1-7-10-15-11-16(13-20(4)5)19(17(12-15)23-6)24-14-18(22)21(8-2)9-3/h7,11-12H,1,8-10,13-14H2,2-6H3 |
InChI Key |
OBOPXDFSOCSBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1OC)CC=C)CN(C)C |
Origin of Product |
United States |
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